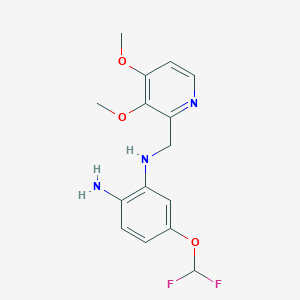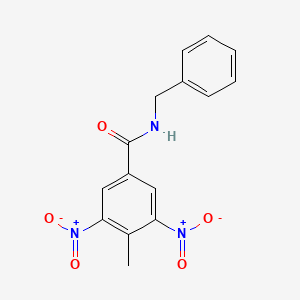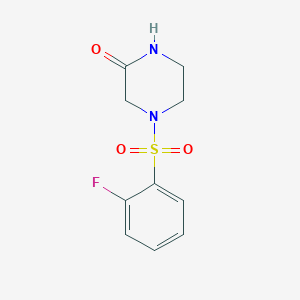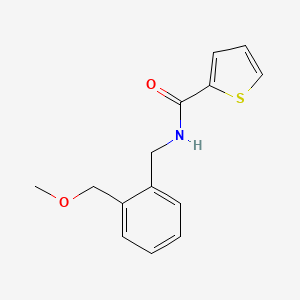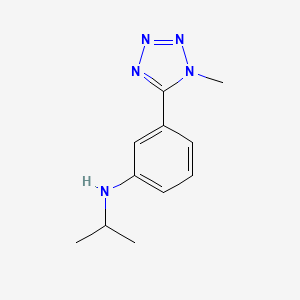
n-Isopropyl-3-(1-methyl-1h-tetrazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Isopropyl-3-(1-methyl-1h-tetrazol-5-yl)aniline is a chemical compound with the molecular formula C11H15N5. It is a derivative of aniline, featuring a tetrazole ring substituted at the 5-position with a methyl group and an isopropyl group attached to the nitrogen atom of the aniline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of sodium azide with an appropriate nitrile precursor under mild conditions, often catalyzed by zinc salts . The reaction proceeds efficiently in solvents like water or acetonitrile, yielding the tetrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification process may include crystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
n-Isopropyl-3-(1-methyl-1h-tetrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
n-Isopropyl-3-(1-methyl-1h-tetrazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding
Mécanisme D'action
The mechanism of action of n-Isopropyl-3-(1-methyl-1h-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound’s isopropyl group may enhance its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Methyl-1H-tetrazol-1-yl)aniline: Similar structure but lacks the isopropyl group.
4-(5-Methyl-1H-tetrazol-1-yl)aniline: Positional isomer with the tetrazole ring at a different position.
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of a tetrazole
Uniqueness
n-Isopropyl-3-(1-methyl-1h-tetrazol-5-yl)aniline is unique due to the presence of both the isopropyl group and the tetrazole ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its interactions with biological targets and materials .
Propriétés
Formule moléculaire |
C11H15N5 |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
3-(1-methyltetrazol-5-yl)-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H15N5/c1-8(2)12-10-6-4-5-9(7-10)11-13-14-15-16(11)3/h4-8,12H,1-3H3 |
Clé InChI |
RQZAIRQETPKRHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC=CC(=C1)C2=NN=NN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




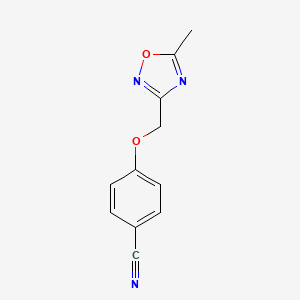
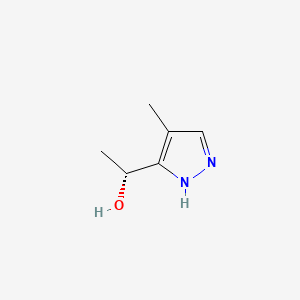
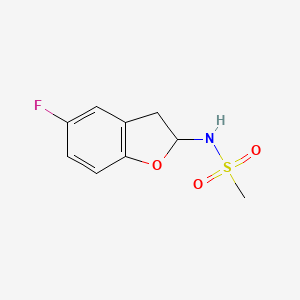

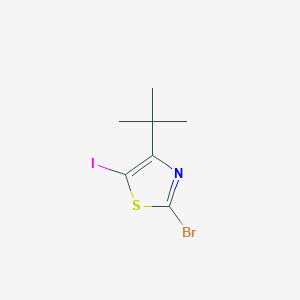
![2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14909633.png)
![6-Ethynyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14909638.png)
